molecular formula C7H7Cl B127648 2-Chloro-2-ethynylspiro[2.2]pentane CAS No. 143962-00-9

2-Chloro-2-ethynylspiro[2.2]pentane

Cat. No.: B127648
CAS No.: 143962-00-9
M. Wt: 126.58 g/mol
InChI Key: CKSQSAWEQPKSIB-UHFFFAOYSA-N
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Description

2-Chloro-2-ethynylspiro[2.2]pentane is a bicyclic organic compound characterized by a spiro[2.2]pentane core substituted with a chlorine atom and an ethynyl group at the 2-position. The spiro architecture imposes significant steric constraints, while the chlorine and ethynyl substituents confer distinct electronic and reactivity profiles. Its structural uniqueness makes it a candidate for studying steric effects in reactivity and applications in materials science or pharmaceuticals .

Properties

CAS No.

143962-00-9

Molecular Formula

C7H7Cl

Molecular Weight

126.58 g/mol

IUPAC Name

2-chloro-2-ethynylspiro[2.2]pentane

InChI

InChI=1S/C7H7Cl/c1-2-7(8)5-6(7)3-4-6/h1H,3-5H2

InChI Key

CKSQSAWEQPKSIB-UHFFFAOYSA-N

SMILES

C#CC1(CC12CC2)Cl

Canonical SMILES

C#CC1(CC12CC2)Cl

Synonyms

Spiro[2.2]pentane, 1-chloro-1-ethynyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Molecular Formula Substituents Key Structural Features
2-Chloro-2-ethynylspiro[2.2]pentane C₇H₇Cl Cl, ethynyl, spiro[2.2] Bicyclic, high steric hindrance
1-Ethynylspiro[2.2]pentane (from ) C₇H₈ Ethynyl, spiro[2.2] Lacks chlorine; reduced polarity
5-Chloro-1-pentyne (from ) C₅H₇Cl Cl, terminal alkyne Linear chain; no spiro system
2,2-Dichloropentane (from ) C₅H₁₀Cl₂ Two Cl atoms at C2 Linear, no unsaturation

Key Observations :

  • The spiro architecture in this compound distinguishes it from linear analogs like 5-chloro-1-pentyne, resulting in distinct steric and electronic environments.

Physical and Solubility Properties

Table 2: Comparative Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Trends
This compound 126.58 (calc.) Not reported Likely low in polar solvents due to spiro rigidity
1-Ethynylspiro[2.2]pentane 92.14 Not reported Predicted higher CCS (109.6 Ų for [M+H]+)
5-Chloro-1-pentyne 102.56 67–69 (at 145 mmHg) Volatile; soluble in non-polar solvents
2,2-Dichloropentane 141.04 Not reported Expected higher density (similar to dichloromethane)

Key Observations :

  • The spiro system in this compound likely reduces solubility in polar solvents compared to linear chlorinated alkanes, as seen in analogous systems where solvent polarity significantly impacts extraction efficiency (e.g., syringaldehyde recovery in ).
  • The ethynyl group may increase volatility relative to non-alkynylated spiro compounds, though this is counterbalanced by the chlorine’s electron-withdrawing effect .

Table 3: Reactivity Profiles of Selected Compounds

Compound Key Reactions Notable Reactivity Trends
This compound Potential dehydrochlorination, cycloadditions Steric hindrance may slow SN2 pathways
3-Chloro-3-methylpentane (from ) Dehydrochlorination at 250°C 79% conversion with ChemCoal chars
5-Chloro-1-pentyne Alkyne-specific reactions (e.g., Sonogashira coupling) Terminal alkyne enhances reactivity

Key Observations :

  • The spiro compound’s chlorine is sterically shielded, likely favoring elimination over substitution (cf. 3-chloro-3-methylpentane in ).
  • The ethynyl group enables participation in click chemistry, contrasting with non-alkynylated chlorinated pentanes .

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